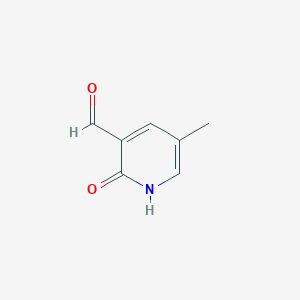

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWYFXUXPLICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743822 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227575-72-5 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its antiproliferative activity against various cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyridine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, 6-(5-(5-cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 11), shares the 2-oxo-1,2-dihydropyridine core but differs in substituents and functional groups :

Physicochemical Properties

- Melting Point: Compound 11 exhibits a high melting point (287–289°C) due to strong intermolecular hydrogen bonding from the carboxylic acid group and extended aromatic systems .

- Spectroscopic Data :

- IR Spectroscopy : Compound 11 shows C=O stretches at 1722–1631 cm⁻¹, overlapping contributions from ketone and carboxylic acid groups. The aldehyde in the target compound would display a characteristic C=O stretch near ~1700 cm⁻¹, with possible shifts due to conjugation with the pyridine ring.

- ¹H-NMR : Compound 11 lacks an aldehyde proton but shows a downfield OH signal at 11.35 ppm. The target compound’s aldehyde proton would resonate near ~9.8 ppm as a singlet.

Biological Activity

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Overview of the Compound

This compound (CAS Number: 1227575-72-5) features a pyridine ring structure with a methyl group and an aldehyde functional group. This unique configuration allows it to interact with various biological targets, influencing numerous cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions : The compound interacts with enzymes and receptors, leading to conformational changes that affect their function. It has been noted to engage with nicotinic acid derivatives, which are known for their wide-ranging biological effects, including hypolipidemic and neuroprotective properties.

Biochemical Pathways : Similar compounds are known to modulate key biochemical pathways, influencing downstream effects such as enzyme activation or inhibition. The involvement in metabolic pathways related to lipid metabolism and energy production is particularly noteworthy .

Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Derivatives have shown antiproliferative activity against various cancer cell lines, including leukemia and breast cancer .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.058 | Significant growth inhibition |

| MDA-MB-231 | 0.0046 | Strong antiproliferative effect |

| A549 | 4.9 | Moderate inhibition |

| PC3 | 0.021 | Enhanced activity |

These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of the compound indicates that its bioavailability is influenced by dosage. Lower doses may enhance metabolic activity or provide neuroprotection, while higher doses can lead to toxicity. Studies have shown a threshold effect where beneficial outcomes plateau at certain concentrations .

This compound exhibits several important biochemical properties:

Solubility : The compound's solubility in various solvents affects its absorption and distribution in biological systems.

Stability : Environmental factors such as pH and temperature significantly influence the stability and activity of the compound. Research indicates that it maintains activity over extended periods under controlled conditions .

Applications in Scientific Research

The compound's unique properties make it a valuable subject for various scientific applications:

Medicinal Chemistry : Investigated for potential antimicrobial and antiviral properties.

Cancer Research : Explored for its antiproliferative effects against different cancer cell lines.

Synthetic Chemistry : Used as an intermediate in the synthesis of more complex heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with urea derivatives or through Suzuki-Miyaura cross-coupling for functionalization. For example, Pd-catalyzed coupling with arylboronic acids under anhydrous DMF and CsF at room temperature can introduce substituents at the 3-position . Yield optimization requires strict control of solvent polarity (e.g., toluene vs. DMF) and catalyst loading (e.g., Pd(OAc)₂ with PPh₃) to minimize side reactions like over-oxidation or dimerization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm in H NMR, while the pyridinone ring protons resonate between δ 6.5–7.5 ppm. C NMR shows the carbonyl (C=O) at ~165–170 ppm and the aldehyde carbon at ~190–195 ppm .

- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~2700–2900 cm (aldehyde C-H stretch) confirm functional groups.

- Mass Spectrometry : ESI-MS typically exhibits [M+H] peaks with fragmentation patterns reflecting loss of CO or CHO groups.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : The aldehyde group is prone to oxidation, requiring storage under inert atmospheres. Stability studies in aqueous buffers show degradation above pH 7 due to nucleophilic attack on the aldehyde. At 25°C in acidic conditions (pH 3–5), the half-life exceeds 48 hours, but at 60°C, degradation accelerates (~8-hour half-life) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridinone ring?

- Methodological Answer : Electrophilic substitution at the 4- or 6-position is influenced by directing groups. For example, bromination with Br₂ in CHCl₃ selectively targets the 4-position due to electron-donating effects of the methyl group . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects on the pyridinone core. For instance, adding electron-withdrawing groups (e.g., -CN) enhances binding to oxidoreductases, while bulky substituents (e.g., biphenyl) favor cannabinoid receptor interactions. Comparative docking studies (AutoDock Vina) and in vitro assays (e.g., SPR or ITC) are critical for validating target specificity .

Q. What mechanistic insights explain solvent-dependent tautomerization between keto and enol forms?

- Methodological Answer : Polar solvents (DMSO, H₂O) stabilize the keto form via hydrogen bonding, while nonpolar solvents (toluene) favor enol tautomers. H NMR variable-temperature experiments and DFT calculations (B3LYP/6-31G*) reveal energy barriers (<5 kcal/mol) for tautomer interconversion, with solvent dielectric constants strongly correlating with equilibrium shifts .

Q. How do researchers reconcile conflicting crystallographic and spectroscopic data for metal complexes of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.